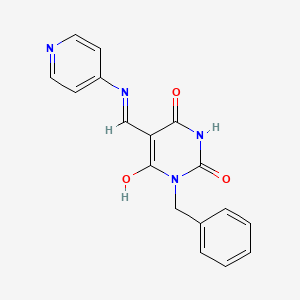![molecular formula C18H19FN2O3 B5956223 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide](/img/structure/B5956223.png)
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate starting materials and reagents.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the piperidine intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in biological assays to study its effects on various biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide: shares structural similarities with other benzamide derivatives and fluorinated compounds.
Other Benzamide Derivatives: Compounds with similar benzamide groups may have comparable biological activities.
Fluorinated Compounds: Compounds with fluorine atoms often exhibit unique properties due to the presence of the highly electronegative fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
4-fluoro-N-[[1-(furan-3-carbonyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-5-3-14(4-6-16)17(22)20-10-13-2-1-8-21(11-13)18(23)15-7-9-24-12-15/h3-7,9,12-13H,1-2,8,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHIINMZAKQJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5956147.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5956169.png)


![4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5956183.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-ethoxyphenyl}-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5956186.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5956192.png)
![N-(3-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B5956195.png)
![7-ethylsulfanyl-13-methyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene-5-thione](/img/structure/B5956202.png)
![ethyl 1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxylate](/img/structure/B5956203.png)
![4-[6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5956215.png)
![4-[1-(2-furylmethyl)-4-piperidinyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5956234.png)
![N-cyclopropyl-3-[1-(1-propylpiperidin-4-yl)piperidin-3-yl]propanamide](/img/structure/B5956240.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5956248.png)
